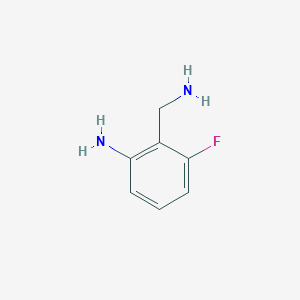

2-Amino-6-fluorobenzylamine

Descripción general

Descripción

Se utiliza principalmente para el tratamiento de la hipertensión moderada y grave, ya sea sola o como complemento, y para el tratamiento de la hipertensión renal . El hemisulfato de debrisoquina también es notable por ser un sustrato para una enzima polimórfica del citocromo P-450, lo que la hace significativa en los estudios farmacogenéticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de debrisoquina hemisulfato típicamente involucra la reacción de 3,4-dihidroisoquinolina con cianamida en condiciones ácidas para formar el derivado carboximidamida. Este intermedio se trata luego con ácido sulfúrico para producir la sal hemisulfato .

Métodos de Producción Industrial: En entornos industriales, la producción de debrisoquina hemisulfato sigue una ruta sintética similar pero a mayor escala. El proceso involucra un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y la concentración, para garantizar un alto rendimiento y pureza. El producto final se cristaliza a menudo a partir de una solución acuosa para obtener la sal hemisulfato en forma sólida .

Análisis De Reacciones Químicas

Tipos de Reacciones: La debrisoquina hemisulfato sufre varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo carboximidamida.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen oxígeno molecular y enzimas del citocromo P-450 en condiciones fisiológicas.

Reducción: Agentes reductores como el borohidruro de sodio se pueden usar en condiciones controladas.

Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el grupo carboximidamida en presencia de un catalizador adecuado.

Productos Principales:

Oxidación: El producto principal es la 4-hidroxidebrisoquina.

Reducción: Derivados reducidos del grupo carboximidamida.

Sustitución: Derivados sustituidos dependiendo del nucleófilo usado.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 2-amino-6-fluorobenzylamine serves as an important intermediate for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Formation of Nitroso or Nitro Derivatives : This property is particularly useful for developing compounds with specific functional groups.

- Synthesis of Specialty Chemicals : It can be utilized in the production of agrochemicals and pharmaceuticals due to its reactivity.

Biology

In biological research, this compound is being investigated for its potential as a building block in the design of biologically active compounds. Notable applications include:

- Studying Enzyme Activity : It acts as a model compound in studies related to cytochrome P450 enzyme activity and drug metabolism, helping researchers understand how drugs are processed in the body.

- Phenotyping Tools : It is used for phenotyping various biological systems, providing insights into metabolic pathways and enzyme functions.

Medicine

The therapeutic potential of this compound is being explored in several contexts:

- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development as antibiotics.

- Anticancer Properties : Research indicates potential anticancer activities, warranting further investigation into its mechanisms and efficacy against cancer cell lines.

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Mecanismo De Acción

La debrisoquina hemisulfato actúa en la unión neuroefectora simpática inhibiendo o interfiriendo con la liberación y/o distribución de la norepinefrina. Es captada por los transportadores de norepinefrina y se concentra en las vesículas transmisoras de norepinefrina, reemplazando la norepinefrina en estas vesículas. Esto lleva a un agotamiento gradual de las reservas de norepinefrina en las terminaciones nerviosas, lo que da como resultado una reducción de la actividad del sistema nervioso simpático .

Compuestos Similares:

Guanoxan: Comparte la parte guanidina de la molécula pero tiene diferentes propiedades farmacocinéticas.

Guanadrel: Otro derivado de guanidina con efectos antihipertensivos similares pero distintas vías metabólicas.

Singularidad del Hemisulfato de Debrisoquina: El hemisulfato de debrisoquina es único debido a su papel como sustrato para la enzima polimórfica del citocromo P-450 CYP2D6. Esto la hace particularmente valiosa en estudios farmacogenéticos para comprender las variaciones individuales en el metabolismo y la respuesta a los fármacos .

Comparación Con Compuestos Similares

Guanethidine: Similar in its adrenergic neuron-blocking effects but differs in its chemical structure and specific enzyme interactions.

Guanoxan: Shares the guanidine part of the molecule but has different pharmacokinetic properties.

Guanadrel: Another guanidine derivative with similar antihypertensive effects but distinct metabolic pathways.

Uniqueness of Debrisoquin Hemisulfate: Debrisoquin hemisulfate is unique due to its role as a substrate for the polymorphic cytochrome P-450 enzyme CYP2D6. This makes it particularly valuable in pharmacogenetic studies to understand individual variations in drug metabolism and response .

Actividad Biológica

2-Amino-6-fluorobenzylamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C₇H₈FN₂

- Molecular Weight: Approximately 138.15 g/mol

- Structure: The compound features an amino group and a fluorine atom at the 6-position of the benzylamine moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially influencing neurotransmitter systems and metabolic pathways.

Key Mechanisms:

- Enzyme Interaction: It may act as a substrate or inhibitor for certain enzymes, impacting metabolic processes.

- Receptor Modulation: The compound could modulate receptor activity, particularly in neurotransmitter systems, which may lead to therapeutic effects in conditions like epilepsy or depression.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in developing antibacterial agents.

- Anticancer Potential: Investigations into related benzylamines indicate that they may inhibit tumor growth through apoptosis induction.

- Neuroprotective Effects: Some studies suggest that the compound might enhance neurotransmitter uptake, offering protective effects against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Fluorine at position 6 | Exhibits strong nucleophilic character |

| 2-Amino-3,5-dichlorobenzylamine | Dichlorine at positions 3 and 5 | Potential use in anticancer drug development |

| 3-Amino-4-chlorobenzylamine | Chlorine at position 4 | Known for its antibacterial activity |

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzylamines found that derivatives of this compound exhibited significant inhibition against Gram-positive bacteria. The results indicated a dose-dependent response, highlighting the compound's potential as an antibacterial agent.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could enhance glutamate uptake in neuronal cultures. This suggests a role as a positive allosteric modulator for glutamate transporters, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

Recent research has focused on the synthesis and characterization of derivatives of this compound. These studies reveal insights into:

- Synthesis Methods: Various synthetic routes have been developed to produce this compound efficiently.

- Biological Assays: In vivo and in vitro assays have been employed to evaluate its pharmacological properties, including toxicity profiles and efficacy in disease models.

Propiedades

IUPAC Name |

2-(aminomethyl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIXYFABFIYSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342146 | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-93-7 | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.